molecular formula C11H8ClNOS B1353404 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone CAS No. 57560-99-3

1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone

Cat. No.: B1353404
CAS No.: 57560-99-3
M. Wt: 237.71 g/mol
InChI Key: CAEMSQJRTZSWLF-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

The synthesis of 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to yield the desired thiazole derivative . The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and various solvents like dichloromethane, acetonitrile, and water. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic processes. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways that lead to cell death .

Comparison with Similar Compounds

1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone can be compared with other thiazole derivatives such as:

What sets this compound apart is its unique chlorophenyl group, which enhances its chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNOS/c1-7(14)10-6-13-11(15-10)8-2-4-9(12)5-3-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEMSQJRTZSWLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(S1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427674
Record name 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57560-99-3
Record name 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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